molecular formula C12H10ClFN2O B2902892 7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1370598-83-6

7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

Cat. No.: B2902892
CAS No.: 1370598-83-6
M. Wt: 252.67
InChI Key: LAWUFRFHSUNFDI-UHFFFAOYSA-N
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Description

7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is a heterocyclic compound that features both chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving halogenation, cyclization, and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is unique due to its specific combination of chlorine and fluorine substituents on a naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O/c13-8-2-1-6-11(10(8)14)16-9-3-4-15-5-7(9)12(6)17/h1-2,15H,3-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWUFRFHSUNFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C(C2=O)C=CC(=C3F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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